7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine
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Overview
Description
7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine typically involves the use of 2,3-diaminopyridine derivatives as starting materials. These derivatives are often produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the starting material, followed by cyclization to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential activity against various diseases, including tuberculosis.
Biological Research: The compound is used in studies to understand its biological activity and mechanism of action.
Industrial Applications: It is employed in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: A nonpeptidic angiotensin II receptor antagonist used in the development of antihypertensive agents.
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry, including activity against multidrug-resistant tuberculosis.
Uniqueness
7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and other applications.
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
7-chloro-2-ethyl-5-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-3-7-12-8-6(10)4-5(2)11-9(8)13-7/h4H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
SHMJKRAMGDNCTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC(=CC(=C2N1)Cl)C |
Origin of Product |
United States |
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